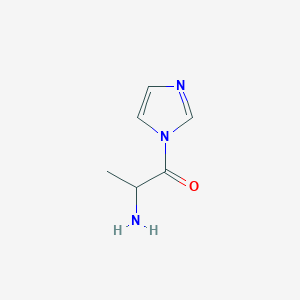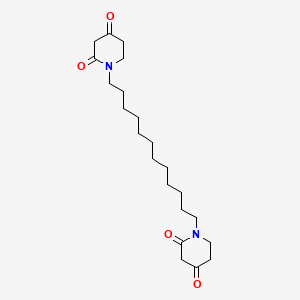
1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone is a synthetic organic compound that features both indole and benzodioxole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and a suitable dihalide under basic conditions.
Coupling Reaction: The final step involves coupling the brominated indole with the nitro-substituted benzodioxole through a carbonylation reaction, typically using a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
化学反応の分析
Types of Reactions
1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or a catalyst.
Major Products
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds where the bromine atom is replaced by another functional group.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and benzodioxole derivatives.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting specific biological pathways.
Industry: Use in the synthesis of materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of 1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole and benzodioxole moieties could play a role in binding to specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
類似化合物との比較
Similar Compounds
1-(5-Bromo-1h-indol-3-yl)-2-(4-nitrophenyl)ethanone: Similar structure but with a different aromatic ring.
1-(5-Bromo-1h-indol-3-yl)-2-(6-methoxy-1,3-benzodioxol-5-yl)ethanone: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone is unique due to the presence of both a brominated indole and a nitro-substituted benzodioxole. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
93261-60-0 |
|---|---|
分子式 |
C17H11BrN2O5 |
分子量 |
403.2 g/mol |
IUPAC名 |
1-(5-bromo-1H-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C17H11BrN2O5/c18-10-1-2-13-11(5-10)12(7-19-13)15(21)3-9-4-16-17(25-8-24-16)6-14(9)20(22)23/h1-2,4-7,19H,3,8H2 |
InChIキー |
KPRHDEMUYRGXGM-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)CC(=O)C3=CNC4=C3C=C(C=C4)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


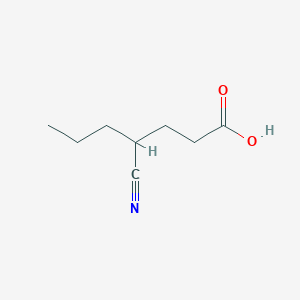
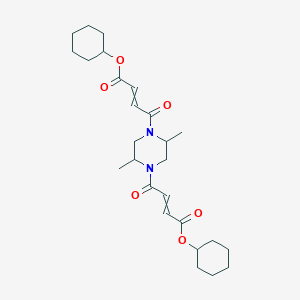
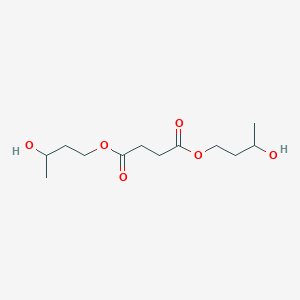

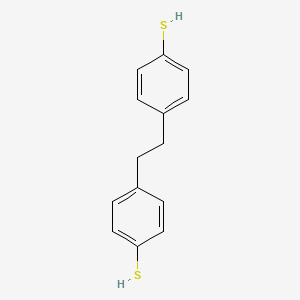
![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
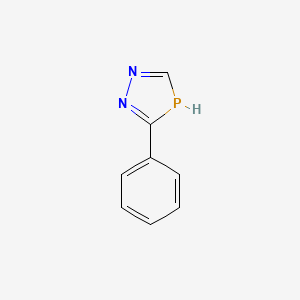
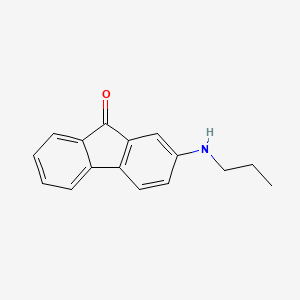

![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)
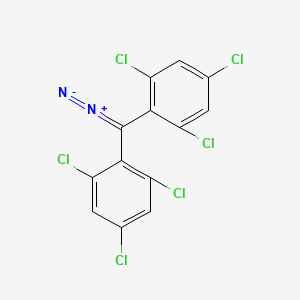
![N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide](/img/structure/B14362824.png)
